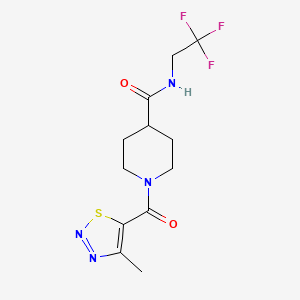

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-methylthiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N4O2S/c1-7-9(22-18-17-7)11(21)19-4-2-8(3-5-19)10(20)16-6-12(13,14)15/h8H,2-6H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBKOXKTYNQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be incorporated via alkylation reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring may be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, potentially yielding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halides, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiadiazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Key Observations :

- Chlorophenyl derivatives (e.g., 1f) show high fungicidal activity, likely due to enhanced electrophilicity from chlorine .

- Trifluoromethylphenyl analogs (e.g., 1l) achieve higher yields (96%) compared to chlorinated variants, possibly due to improved solubility during synthesis .

- Replacement of thiadiazole with isothiazole (e.g., 2a) reduces molecular weight but may compromise target affinity due to altered electronic properties .

Piperidine/Piperazine-Based Carboxamides

The piperidine scaffold in the target compound differentiates it from piperazine-containing analogs:

Key Observations :

- Piperazine derivatives (e.g., ML267) exhibit broader antibacterial activity due to carbothioamide’s metal-chelating capacity .

Role of Fluorine in Trifluoroethyl Substituents

The 2,2,2-trifluoroethyl group distinguishes the target compound from non-fluorinated analogs:

- Bioavailability : Fluorine’s inductive effect lowers the pKa of adjacent amines, enhancing membrane permeability and oral bioavailability compared to ethyl or methyl groups .

- Metabolic Stability: The trifluoroethyl group resists oxidative metabolism, prolonging half-life relative to compounds like N-(2-cyanoethyl) derivatives .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide?

Answer: Key parameters include solvent selection (e.g., dimethylformamide or ethanol for solubility), temperature control (reflux conditions for cyclization), and catalyst use (e.g., phosphorus oxychloride for thiadiazole ring formation). Post-synthesis, purification via column chromatography and validation with thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical to achieving >95% purity .

Q. What analytical methods are recommended for confirming the molecular structure of this compound?

Answer: Combine spectral analyses:

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

Answer: Conduct accelerated stability studies:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV light (254 nm) and compare chromatographic profiles pre- and post-exposure .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or GPCRs) .

- Binding Assays : Perform surface plasmon resonance (SPR) to measure dissociation constants (Kd) and validate computational predictions .

- Cellular Assays : Quantify IC50 values in dose-response studies (e.g., kinase inhibition assays) .

Q. How should researchers address contradictions in pharmacological data across studies?

Answer: Potential reasons and solutions:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Solubility Issues : Use co-solvents like DMSO (<1% v/v) to ensure compound dissolution .

- Metabolite Interference : Perform LC-MS/MS to identify active metabolites and adjust interpretations .

Q. What methodologies are recommended for designing analogs with enhanced activity?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace trifluoroethyl with cyclopropyl) and test activity .

- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole to improve metabolic stability .

- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition .

Q. How can computational modeling aid in predicting off-target interactions?

Answer:

- Pharmacophore Screening : Use tools like Schrödinger’s Phase to identify unintended targets (e.g., cytochrome P450 enzymes) .

- ADMET Prediction : Apply QikProp to estimate permeability (Caco-2 > 50 nm/s) and toxicity (hERG IC50 > 10 μM) .

Methodological Development Questions

Q. What techniques are suitable for quantifying trace impurities in the compound?

Answer:

Q. How can researchers validate the compound’s solubility and permeability for in vitro studies?

Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) and quantify via UV-Vis spectroscopy (λmax ~260 nm) .

- Permeability : Perform parallel artificial membrane permeability assay (PAMPA) with a hexadecane membrane .

Data Interpretation and Optimization

Q. How should researchers analyze discrepancies between computational predictions and experimental binding data?

Answer:

- Force Field Calibration : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvation effects) .

- Crystallography : Resolve X-ray structures of ligand-target complexes to validate docking poses .

Q. What statistical approaches are recommended for SAR analysis?

Answer:

- Multivariate Regression : Corrogate substituent properties (e.g., logP, molar refractivity) with bioactivity .

- Cluster Analysis : Group analogs by structural similarity and activity to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.